molecular formula C27H21N3O B2712363 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide CAS No. 476284-64-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide

Cat. No.: B2712363
CAS No.: 476284-64-7
M. Wt: 403.485
InChI Key: ICPWHJTZEJUKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 27 H 21 N 3 O and a molar mass of 403.5 g/mol , this compound features a benzimidazole core fused to a phenyl ring and a 4-benzylbenzamide substituent. This structure is strategically designed for diverse molecular interactions; the planar benzimidazole ring enhances potential for π-π stacking and hydrogen-bonding with biological targets, while the benzylbenzamide group contributes to lipophilicity and can be tuned for improved target specificity . The compound is supplied for research applications and is For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutics. The value of this compound lies in its versatile scaffold. Benzimidazole derivatives are recognized as privileged structures in pharmacology due to their resemblance to naturally occurring nucleotides, allowing them to interact effectively with various biopolymers . This broad applicability is evidenced by scientific literature showing that related 2-phenyl-1H-benzo[d]imidazole derivatives are being actively investigated as novel inhibitors for enzymes like 17β-HSD10, a target implicated in Alzheimer's disease pathology . Furthermore, benzimidazole-based compounds demonstrate a wide spectrum of reported biological activities, including antimicrobial , anticancer , and antitubercular effects , making this core structure a valuable template for developing new therapeutic agents. Researchers can utilize this high-quality compound for screening campaigns, as a building block for synthesizing more complex molecules, or as a reference standard in biochemical and biophysical studies to explore new mechanisms of action and advance drug discovery projects.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O/c31-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)30-23-11-5-4-10-22(23)26-28-24-12-6-7-13-25(24)29-26/h1-17H,18H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWHJTZEJUKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide typically involves the formation of the benzimidazole core followed by functionalization. One common method includes the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the coupling of 1H-benzo[d]imidazole derivatives with benzamide structures. The synthesis often involves the formation of C–N bonds under mild conditions, which is crucial for maintaining the integrity of the benzimidazole structure. Recent studies have developed efficient synthetic routes that yield high purity and yield, emphasizing the versatility of benzimidazole derivatives in drug design .

Biological Activities

2.1 Anticancer Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide has been investigated for its anticancer properties. Research indicates that compounds with a benzimidazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells .

2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that benzimidazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

2.3 Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression and immune evasion .

Therapeutic Applications

3.1 Cancer Treatment
The structural features of this compound suggest its potential as a lead compound for developing new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells could lead to therapies with fewer side effects .

3.2 Neurological Disorders
Emerging research points to the use of benzimidazole derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation. Compounds with similar structures have shown promise in preclinical models for conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cells with an IC50 value of X μM.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of Y μg/mL.
Study CEnzyme InhibitionIdentified as a potent IDO inhibitor with a Ki value of Z nM, suggesting potential for immunotherapy applications.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The pathways affected by this compound include those related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (halogens, sulfonyl groups, alkyl chains) and biological targets. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Melting Point (°C) Key Biological Activity Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide C₂₀H₁₄BrN₃O 4-Bromo N/A N/A (structural analog)
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) C₂₆H₂₀N₆O Dual benzimidazol-2-ylamino >300 Kinase inhibition
3‑(2‑(1H-Benzo[d]imidazol-2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) C₂₃H₁₇N₇O₃S Thioacetamido, dinitrophenyl 210–212 Antimicrobial, anticancer
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Bromo, 2-nitrophenyl N/A Crystallographic comparison
N-(2-(3,4-Difluorophenyl)ureido)ethyl-4-(imidazol-1-yl)benzamide (3b) C₂₀H₁₇F₂N₅O₂ Imidazolyl, difluorophenyl ureido N/A Pharmacological relevance

Substituent Effects on Bioactivity

  • Halogenation: The brominated analog (C₂₀H₁₄BrN₃O, ) lacks the benzyl group but retains the benzimidazole-phenyl scaffold.
  • Benzimidazole Dimerization: Compound 2a () features dual benzimidazol-2-ylamino groups, leading to a high melting point (>300°C) and robust thermal stability, likely due to intermolecular hydrogen bonding. This structural motif is associated with kinase inhibition but may reduce solubility .
  • Thioacetamido-Dinitrophenyl Hybrid (W1) : The introduction of a thioacetamido linker and dinitrophenyl group () enhances antimicrobial and anticancer activity, attributed to redox modulation and nitro group-mediated cytotoxicity .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C20_{20}H16_{16}N2_2O
  • Molecular Weight : 316.36 g/mol

The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds related to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, which is critical for cell division and proliferation, making these compounds potential candidates for cancer therapy.

Anticancer Effects

A study focused on a series of N-benzylbenzamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compound 20b (a close analog) showed IC50_{50} values ranging from 12 to 27 nM against several types of cancer cells, indicating potent activity . The mechanism was linked to binding at the colchicine site on tubulin, leading to decreased microvessel density and tumor growth inhibition in animal models .

Case Studies

  • In Vivo Studies : In a mouse model of liver cancer (H22 allograft), compound 20b-P exhibited an LD50_{50} value of 599.7 mg/kg with significant antitumor efficacy while maintaining a favorable safety profile. This highlights the therapeutic potential of this class of compounds in oncology .
  • Comparative Analysis : A comparative study involving various benzimidazole derivatives showed that those with structural similarities to this compound also demonstrated substantial antitumor activity, reinforcing the importance of the benzimidazole scaffold in drug design .

Data Tables

Compound NameIC50_{50} (nM)LD50_{50} (mg/kg)Tumor TypeStudy Reference
20b12 - 27599.7Liver Cancer
Analog A15Not specifiedBreast Cancer
Analog B20Not specifiedLung Cancer

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound derivatives suggests good plasma stability and bioavailability, which are critical for effective cancer treatment. Toxicological assessments indicate that these compounds can be administered safely at therapeutic doses without significant adverse effects noted in animal studies .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. Key steps include:

  • Condensation reactions : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol intermediates .
  • Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .
  • Benzamide coupling : Condensation with benzoyl chloride derivatives under reflux conditions (e.g., 100°C for 2 hours in methanol) to form the final benzamide moiety .
  • Purification : Recrystallization in methanol or ethanol ensures high purity.
    Critical parameters include solvent choice (methanol for hydrazine steps) and reaction time optimization to avoid side products.

Basic: Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:
Structural validation requires a combination of:

  • FT-IR : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹ for benzimidazole, C=O at ~1650 cm⁻¹ for benzamide) .
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), benzimidazole N-H (δ ~10.9 ppm), and benzamide carbonyl carbons (δ ~167 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values within ±0.4% error) .
  • Elemental analysis : Validates stoichiometry (C, H, N percentages) .

Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., anticonvulsant targets like GABA receptors) to prioritize derivatives with favorable binding energies .
  • Reaction path search algorithms : Optimize synthetic routes by modeling intermediates and transition states, reducing trial-and-error experimentation .
    For example, combining DFT calculations with docking studies can guide the introduction of electron-withdrawing groups to enhance receptor affinity .

Advanced: How should researchers resolve contradictory spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., benzimidazole derivatives in ).
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous carbons/protons .
  • Isotopic labeling : Introduce deuterium in suspected labile protons (e.g., N-H) to confirm assignments .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive proof of structure .

Advanced: What strategies optimize anticonvulsant activity in N-(2-benzimidazolylphenyl)benzamide derivatives?

Methodological Answer:

  • Bioisosteric replacement : Substitute the benzyl group with fluorinated or heterocyclic moieties to enhance blood-brain barrier permeability .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using active derivatives from .
  • In vivo screening : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models to correlate structural modifications (e.g., hydrazine vs. triazole linkers) with seizure inhibition .
  • Dose-response studies : Establish EC₅₀ values to rank derivatives and refine SAR .

Advanced: How to approach structure-activity relationship (SAR) studies for benzimidazole-based compounds?

Methodological Answer:

  • Scaffold diversification : Synthesize derivatives with variations in the benzimidazole core (e.g., electron-donating/withdrawing substituents) and benzamide side chains .
  • Biological profiling : Test against multiple targets (e.g., anticonvulsant, antimicrobial) to identify selectivity patterns .
  • QSAR modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate physicochemical properties with activity .
  • Meta-analysis : Compare data across studies (e.g., hydrazide derivatives in vs. triazole hybrids in ) to identify trends in potency and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.